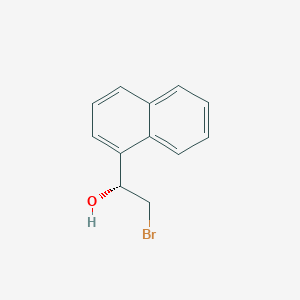

(1R)-2-Bromo-1-(1-naphthyl)ethanol

Description

Significance of Enantiomerically Pure Halohydrins

Enantiomerically pure halohydrins are crucial intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. sigmaaldrich.com The stereochemistry of these molecules is of paramount importance, as different enantiomers of a compound can exhibit vastly different biological activities. rijournals.com

The primary utility of halohydrins stems from their ability to undergo intramolecular SN2 reactions in the presence of a base to form epoxides, which are themselves versatile synthetic intermediates. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This cyclization reaction is stereospecific, meaning the stereochemistry of the halohydrin directly dictates the stereochemistry of the resulting epoxide. Access to enantiomerically pure halohydrins, therefore, provides a direct pathway to enantiomerically pure epoxides. Beyond their role as epoxide precursors, some halohydrin motifs, particularly fluorohydrins, are found in synthetic corticosteroids. wikipedia.org

Overview of Synthetic Challenges for Chiral 2-Bromoalcohols

The principal challenge in the synthesis of chiral 2-bromoalcohols lies in controlling the stereochemistry to produce a single enantiomer. rijournals.com Several strategies have been developed to address this challenge. A common and effective method is the asymmetric reduction of a prochiral α-bromoketone precursor, in this case, 2-bromo-1-(1-naphthyl)ethanone. sigmaaldrich.com This transformation can be achieved using chiral reducing agents or a catalyst system composed of a metal and a chiral ligand, which creates a chiral environment and favors the formation of one enantiomer over the other. sigmaaldrich.comyoutube.com

Another approach involves the enantioselective halohydrin formation from an alkene. masterorganicchemistry.compearson.com While effective for many substrates, this method requires a suitable olefin precursor. Furthermore, related methodologies like the asymmetric Henry reaction have been successfully employed for the synthesis of chiral 2-bromo-2-nitroalkan-1-ols, demonstrating the potential of catalytic asymmetric strategies for creating chiral bromoalcohols. rsc.org Each method presents its own set of challenges, including substrate scope, catalyst efficiency, and the need to minimize competing side reactions.

Structural Context of the Naphthyl Moiety in Chiral Compounds

The naphthyl group is a recurring structural motif in the field of asymmetric synthesis, prized for its steric bulk and rigid, planar aromatic system. nih.gov These characteristics are instrumental in creating a well-defined and predictable chiral environment around a catalytic or reactive center.

Perhaps the most famous example is 1,1'-bi-2-naphthol (B31242) (BINOL), a C₂-symmetric molecule whose atropisomeric chirality has been harnessed to create a vast library of highly effective chiral ligands and auxiliaries for asymmetric catalysis. wikipedia.orgmdpi.com Similarly, chiral phosphoric acids derived from binaphthyl scaffolds are powerful organocatalysts. nih.gov When incorporated into a substrate or catalyst, the naphthyl group can influence the stereochemical outcome of a reaction through steric hindrance, forcing reagents to approach from a less hindered face. nih.govacs.org This ability to control the trajectory of an incoming reagent is fundamental to achieving high levels of enantioselectivity.

Research Rationale for Investigating (1R)-2-Bromo-1-(1-naphthyl)ethanol

The investigation into this compound is driven by its potential as a valuable chiral building block for organic synthesis. scbt.com The rationale is built upon the convergence of the key features discussed previously:

Versatile Functionality : As a bromoalcohol, the compound is a ready precursor to the corresponding chiral epoxide, (R)-1-(1-naphthyl)oxirane, via intramolecular cyclization. masterorganicchemistry.comwikipedia.org This epoxide can then be opened by a wide range of nucleophiles to introduce new functional groups with controlled stereochemistry.

Defined Stereochemistry : The "(1R)" designation signifies that the stereocenter is of a specific, known configuration. This is essential for the synthesis of enantiomerically pure target molecules, particularly in the pharmaceutical industry where a single enantiomer is often the desired active ingredient. sigmaaldrich.comrijournals.com

Influence of the Naphthyl Group : The presence of the 1-naphthyl group provides steric bulk that can be exploited to direct the stereochemical course of subsequent reactions at or near the chiral center. nih.govacs.org

In essence, this compound is a molecule designed for stereoselective transformations, offering a reliable starting point for the construction of more complex chiral structures.

Compound Data

Below are the key chemical properties of the subject compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | chemicalbook.com |

| Molecular Formula | C₁₂H₁₁BrO | scbt.comchemicalbook.com |

| Molecular Weight | 251.12 g/mol | scbt.com |

| Synonyms | This compound | chemicalbook.com |

| CAS Number | 144830-30-2 | N/A |

| Precursor | 2-Bromo-1-(1-naphthyl)ethanone | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-bromo-1-naphthalen-1-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGGEHNKUXMBLG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 1r 2 Bromo 1 1 Naphthyl Ethanol

Asymmetric Synthetic Approaches

The primary strategies for the asymmetric synthesis of (1R)-2-Bromo-1-(1-naphthyl)ethanol involve two main disconnections: the enantioselective reduction of a prochiral ketone precursor and the asymmetric bromination of an olefinic precursor. Each approach utilizes different catalytic systems to induce chirality.

Enantioselective Reduction of 2-Bromo-1-(1-naphthyl)ethanone Precursors

The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-Bromo-1-(1-naphthyl)ethanone. This transformation can be achieved with high enantioselectivity using either chiral chemical catalysts or biocatalytic systems.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. organic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane (B79455) to form a complex that delivers a hydride to the ketone in a highly stereocontrolled manner. organic-chemistry.orgnih.gov

The mechanism involves the formation of a Lewis acid-base complex between the nitrogen atom of the oxazaborolidine catalyst and borane. This complex then coordinates to the ketone's carbonyl oxygen, positioning the ketone for a stereoselective intramolecular hydride transfer from the borane. The stereochemical outcome is dictated by the chirality of the oxazaborolidine catalyst. To synthesize the (1R)-alcohol, the (R)-CBS catalyst would be employed. The bulky 1-naphthyl group and the smaller bromomethyl group of the substrate, 2-Bromo-1-(1-naphthyl)ethanone, would orient themselves in the transition state to minimize steric hindrance, leading to the preferential formation of the (1R)-enantiomer. While specific literature data for the CBS reduction of 2-Bromo-1-(1-naphthyl)ethanone is not prevalent, the method is known for its high efficiency and enantioselectivity with a wide range of aryl alkyl ketones.

Table 1: Representative Chiral Catalyst-Mediated Reduction of 2-Bromo-1-(1-naphthyl)ethanone Note: This data is representative of typical CBS reductions for aryl ketones and serves as an illustrative example.

| Catalyst System | Reducing Agent | Substrate | Product | Typical Yield (%) | Typical e.e. (%) |

| (R)-Methyl-CBS | BH₃·THF | 2-Bromo-1-(1-naphthyl)ethanone | This compound | >90 | >95 |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. Whole-cell microorganisms and isolated enzymes (reductases) can reduce ketones with exceptional enantioselectivity under mild reaction conditions. wiley-vch.de While specific studies on the bioreduction of 2-Bromo-1-(1-naphthyl)ethanone are limited, extensive research on the closely related isomer, 2-Bromo-1-(naphthalen-2-yl)ethanone, demonstrates the feasibility and power of this approach.

For instance, various strains of Lactobacillus and Enterococcus have been successfully used as biocatalysts for the asymmetric reduction of 2-Bromo-1-(naphthalen-2-yl)ethanone. nih.govfigshare.com These microorganisms contain alcohol dehydrogenases that follow Prelog's rule, typically delivering a hydride to the Re face of the carbonyl group to produce the (S)-alcohol. However, anti-Prelog reductases are also known. A study utilizing Lactobacillus curvatus N4 successfully produced (R)-2-bromo-1-(naphthalen-2-yl)ethanol with excellent conversion and enantiomeric excess. figshare.com Similarly, optimization studies with Enterococcus faecium BY48 have achieved high conversion and enantioselectivity for the corresponding (S)-alcohol. nih.gov Baker's yeast (Saccharomyces cerevisiae) is another widely used biocatalyst for the reduction of various ketones, including α-halo ketones. arkat-usa.org The presence of multiple reductases in yeast can sometimes lead to variable enantioselectivity, but high selectivities can often be achieved by optimizing reaction conditions or using specific yeast strains.

Table 2: Biocatalytic Reduction of 2-Bromo-1-(naphthalen-2-yl)ethanone (Data for the 2-naphthyl isomer, serving as a precedent for the 1-naphthyl isomer)

| Biocatalyst | Substrate | Product | Conversion (%) | e.e. (%) | Reference |

| Lactobacillus curvatus N4 | 2-Bromo-1-(naphthalen-2-yl)ethanone | (R)-2-bromo-1-(naphthalen-2-yl)ethanol | >99 | >99 | figshare.com |

| Enterococcus faecium BY48 | 2-Bromo-1-(naphthalen-2-yl)ethanone | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 100 | 99 | nih.gov |

Asymmetric Bromination Reactions

An alternative synthetic strategy involves the creation of the C-Br and C-O bonds with the desired stereochemistry from an olefin precursor, namely 1-vinylnaphthalene (B14741). These methods can be conceptually divided into a two-step sequence involving an epoxide intermediate or a direct, one-step vicinal bromohydrin formation.

This two-step approach would first involve the asymmetric epoxidation of 1-vinylnaphthalene to produce the chiral intermediate, (R)-1-naphthyloxirane. Subsequently, a regioselective ring-opening of this epoxide with a bromide source would yield the target this compound. The key challenge in this step is to control the regioselectivity of the nucleophilic attack. For an SN2-type reaction, the bromide ion would attack the less substituted carbon (C2), which upon inversion of configuration would lead to the desired product.

While a direct catalytic asymmetric epoxidation of 1-vinylnaphthalene could be envisioned, established methods like the Sharpless Asymmetric Epoxidation are designed for allylic alcohols. This would necessitate a longer synthetic route starting from a different precursor. The development of catalysts for the direct, highly enantioselective epoxidation of unfunctionalized styrenes remains an active area of research.

A more direct and atom-economical approach is the catalytic asymmetric bromohydroxylation of 1-vinylnaphthalene. This reaction would install both the bromine and hydroxyl groups across the double bond in a single, stereocontrolled step. Such transformations often use a source of electrophilic bromine (like N-bromosuccinimide, NBS) and water, in the presence of a chiral catalyst.

The catalyst's role is to form a chiral complex with the brominating agent or the olefin, thereby differentiating the two faces of the double bond and directing the attack of the nucleophiles (bromide and water) to generate the bromohydrin with high enantiopurity. While this represents a highly attractive synthetic route, specific, well-documented methods for the asymmetric bromohydroxylation of 1-vinylnaphthalene to produce this compound with high selectivity are not yet established in the surveyed literature. The development of such a catalytic system would be a significant advancement in the synthesis of this chiral building block.

Chiral Auxiliary-Mediated Syntheses

While not a direct resolution technique, chiral auxiliaries are often employed to introduce chirality into a molecule, leading to a diastereomeric mixture that can be separated. In a hypothetical chiral auxiliary-mediated approach to this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral auxiliary could be appended to 2-bromo-1-(1-naphthyl)ethanone via the formation of a chiral enolate or an imine. Subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would yield a mixture of diastereomers. After separation of the desired diastereomer by standard chromatographic or crystallization techniques, the chiral auxiliary would be cleaved to afford the enantiomerically enriched this compound. The success of this strategy hinges on the ability of the chiral auxiliary to effectively control the stereochemical outcome of the reduction step.

Resolution Techniques for Racemic Mixtures

Kinetic resolution is a powerful method for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent.

Acylative Kinetic Resolution: A notable method for the kinetic resolution of racemic 2-bromo-1-arylethanols involves the use of a chiral guanidine (B92328) catalyst. In this approach, the racemic alcohol is subjected to acylation in the presence of a chiral guanidine, such as (R)-N-methylbenzoguanidine, and an acylating agent. The chiral catalyst preferentially catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and in excess. The selectivity of this process is influenced by the structure of the acylating agent and the solvent used. For instance, using a branched acyl component can enhance the selectivity of the resolution. This method has been successfully applied to a variety of 2-bromo-1-arylethanols, demonstrating its potential for the preparation of enantiomerically enriched this compound.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are widely used for the kinetic resolution of alcohols due to their high enantioselectivity and mild reaction conditions. In a typical enzymatic kinetic resolution, the racemic 2-bromo-1-(1-naphthyl)ethanol would be treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme would selectively acylate one of the enantiomers, for example, the (S)-enantiomer, to form the corresponding ester. This leaves the unreacted (R)-enantiomer, this compound, in high enantiomeric excess. The esterified product can then be easily separated from the unreacted alcohol by chromatography. The efficiency of the resolution is often quantified by the enantiomeric ratio (E value).

| Kinetic Resolution Method | Chiral Catalyst/Reagent | Acylating Agent | Key Findings |

| Acylative Kinetic Resolution | Chiral Guanidine | Carboxylic Anhydrides | High selectivity achievable, influenced by the structure of the acyl component. |

| Enzymatic Kinetic Resolution | Lipases (e.g., CALB) | Vinyl Acetate, Isopropenyl Acetate | High enantioselectivity often observed, providing access to both enantiomers. |

Chiral High-Performance Liquid Chromatography (HPLC) is a direct and powerful analytical and preparative technique for separating enantiomers. Racemic 2-bromo-1-(1-naphthyl)ethanol can be separated into its individual enantiomers by using a chiral stationary phase (CSP). The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. This method is particularly useful for obtaining high-purity enantiomers and for analytical determination of enantiomeric excess.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, leading to the preferential formation of one diastereomer over others.

Transformations from Pre-Existing Chiral Synthons

This strategy involves utilizing a molecule that already possesses the desired stereochemistry at one or more centers, known as a chiral synthon, and then elaborating it to the target molecule. For the synthesis of this compound, one could envision starting from a chiral precursor derived from the "chiral pool," which includes naturally occurring enantiomerically pure compounds like amino acids, carbohydrates, or terpenes. For example, a chiral epoxide or a diol with the correct absolute configuration could be sourced or synthesized and then transformed through a series of stereocontrolled reactions, including the introduction of the naphthyl and bromo functionalities, to yield the desired product. The key challenge in this approach is the design of a synthetic sequence that proceeds with high diastereoselectivity and preserves the initial stereochemical integrity.

Control of Stereochemistry during Reaction Sequences

A more direct approach involves the asymmetric reduction of the prochiral ketone, 2-bromo-1-(1-naphthyl)ethanone. This method establishes the stereochemistry at the carbinol center in a single step.

Asymmetric Reduction of 2-Bromo-1-(1-naphthyl)ethanone: The enantioselective reduction of 2-bromo-1-(1-naphthyl)ethanone to this compound can be achieved using various chiral reducing agents or catalyst systems.

Biocatalytic Reduction: Whole-cell biocatalysts or isolated enzymes can be employed for the asymmetric reduction of α-haloketones. For instance, various microorganisms have been screened for their ability to reduce 2-bromo-1-(naphthalen-2-yl)ethanone to the corresponding (R)-alcohol with high enantiomeric excess. This "green" approach offers the advantages of mild reaction conditions and high stereoselectivity.

Chiral Metal Catalysts: Asymmetric transfer hydrogenation using chiral transition metal catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands, is a well-established method for the enantioselective reduction of ketones. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reduction.

Stoichiometric Chiral Reducing Agents: Chiral borane reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) reduction protocol, can also be used for the enantioselective reduction of ketones. In this method, a catalytic amount of a chiral oxazaborolidine promotes the reduction of the ketone by a stoichiometric amount of borane, leading to the formation of the desired chiral alcohol with high enantioselectivity.

| Asymmetric Reduction Method | Chiral Reagent/Catalyst | Key Features |

| Biocatalytic Reduction | Whole cells/Enzymes | Environmentally friendly, high enantioselectivity. |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir catalysts | Catalytic, high turnover numbers. |

| CBS Reduction | Chiral Oxazaborolidine/Borane | Predictable stereochemical outcome. |

Chemical Transformations and Reactivity of 1r 2 Bromo 1 1 Naphthyl Ethanol

Nucleophilic Substitution Reactions

The presence of a bromine atom, a good leaving group, on the carbon adjacent to the stereogenic center makes (1R)-2-bromo-1-(1-naphthyl)ethanol a prime substrate for nucleophilic substitution reactions. These reactions are fundamental in modifying the structure and creating new carbon-heteroatom or carbon-carbon bonds.

Displacement of the Bromide Moiety

The bromide in this compound can be readily displaced by a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration at that center.

Common nucleophiles that can be employed for this transformation include:

Azide ion (N₃⁻): Leading to the formation of the corresponding azido (B1232118) alcohol.

Acetate ion (CH₃COO⁻): Resulting in an acetoxy alcohol, which can be subsequently hydrolyzed to a diol.

Hydroxide ion (OH⁻): Although it can act as a nucleophile, it more commonly functions as a base, leading to dehydrobromination (see Section 3.2).

Thiolates (RS⁻): To introduce sulfur-containing functionalities.

Cyanide ion (CN⁻): For the formation of a new carbon-carbon bond.

The general scheme for these reactions can be represented as follows:

This compound + Nu⁻ → (1R,2S)-2-Nucleophile-1-(1-naphthyl)ethanol + Br⁻

| Nucleophile (Nu⁻) | Product |

| Azide (N₃⁻) | (1R,2S)-2-Azido-1-(1-naphthyl)ethanol |

| Acetate (CH₃COO⁻) | (1R,2S)-2-Acetoxy-1-(1-naphthyl)ethanol |

| Cyanide (CN⁻) | (1R,2S)-2-Cyano-1-(1-naphthyl)ethanol |

Dehydrobromination Reactions

In the presence of a base, this compound can undergo an elimination reaction, specifically dehydrobromination, where a molecule of hydrogen bromide (HBr) is removed.

Formation of Epoxides (Styrene Oxide Analogs)

The most significant dehydrobromination pathway for this compound is an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion. This results in the formation of a three-membered cyclic ether, an epoxide, specifically (1R)-1-(1-naphthyl)ethylene oxide. This reaction is highly stereospecific; the configuration at the carbon bearing the hydroxyl group is retained, while the configuration at the carbon bearing the bromine is inverted.

Reaction Scheme:

This compound + Base → (1R)-1-(1-naphthyl)ethylene oxide + H-Base⁺ + Br⁻

| Base | Product |

| Sodium Hydroxide (NaOH) | (1R)-1-(1-naphthyl)ethylene oxide |

| Potassium tert-Butoxide (t-BuOK) | (1R)-1-(1-naphthyl)ethylene oxide |

Competing Eliminations

While the formation of the epoxide is the major pathway, other elimination reactions are theoretically possible but are generally not favored. For instance, the formation of an enol ether through the elimination of HBr across the C1-C2 bond is unlikely due to the higher energy of the resulting product and the geometric constraints of the molecule. The intramolecular nature of the epoxide formation makes it a kinetically and thermodynamically favorable process.

Oxidation and Reduction Pathways

The hydroxyl group in this compound can be oxidized, while the bromo-substituted carbon is susceptible to reduction.

Oxidation:

The secondary alcohol functional group can be oxidized to a ketone. Mild oxidizing agents are typically employed to avoid further reactions. Pyridinium (B92312) chlorochromate (PCC) is a suitable reagent for this transformation, yielding 2-bromo-1-(1-naphthyl)ethanone. masterorganicchemistry.com The stereocenter at C1 is lost during this process.

Reaction Scheme:

This compound + PCC → 2-Bromo-1-(1-naphthyl)ethanone

Reduction:

Reduction of the carbon-bromine bond can be achieved using various reducing agents. A common method for the reduction of alkyl halides is the use of a hydride source, such as sodium borohydride, although this reagent is more commonly used for the reduction of carbonyls. masterorganicchemistry.comnumberanalytics.com More potent reducing agents or catalytic hydrogenation might be necessary for efficient conversion to 1-(1-naphthyl)ethanol (B73620). The stereochemical outcome of the reduction at the C2 position would depend on the specific reagent and mechanism.

Oxidation of the Hydroxyl Group

The oxidation of the secondary hydroxyl group in this compound yields the corresponding α-bromoketone, 2-bromo-1-(1-naphthyl)ethanone. This transformation is a common and crucial step in organic synthesis, often accomplished using a variety of oxidizing agents. Mild chromium-based reagents, such as Pyridinium Chlorochromate (PCC), are particularly well-suited for this conversion as they can selectively oxidize secondary alcohols to ketones without affecting other sensitive functional groups, such as the adjacent bromide. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction typically proceeds under anhydrous conditions to prevent over-oxidation of the resulting ketone. chemistrysteps.com

The general mechanism for PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to produce the ketone, Cr(IV), and pyridinium hydrochloride. libretexts.orgmasterorganicchemistry.com

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temp. | 2-Bromo-1-(1-naphthyl)ethanone | N/A | chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

Reduction of the Bromide

The selective reduction of the carbon-bromine bond in the presence of the hydroxyl group presents a synthetic challenge. Radical reduction methods are often employed for the dehalogenation of alkyl halides. Tributyltin hydride (Bu3SnH) is a classic reagent for such transformations, operating via a free radical chain mechanism. organic-chemistry.orgrsc.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN).

The stereoselectivity of such reductions can be influenced by the nature of adjacent functional groups and substituents. rsc.org For this compound, the bulky naphthyl group and the chiral center at C1 would likely influence the stereochemical outcome of the reduction at C2.

Table 2: Potential Reduction of the Bromide in this compound

| Reducing Agent | Initiator | Solvent | Product | Stereoselectivity | Reference |

| Tributyltin Hydride | AIBN | Toluene | (R)-1-(1-Naphthyl)ethanol | N/A | organic-chemistry.orgrsc.org |

Note: Specific experimental data for the reduction of this compound is not available in the searched literature. The table outlines a potential method based on general knowledge of radical dehalogenations.

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound serves as a key handle for derivatization, allowing for the introduction of various functional groups through esterification and etherification. These modifications can alter the compound's physical and chemical properties and are instrumental in the synthesis of more complex molecules, including chiral ligands and auxiliaries.

Esterification and Etherification Reactions

Esterification of this compound can be readily achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst would yield (1R)-2-bromo-1-(1-naphthyl)ethyl acetate. libretexts.orgcetjournal.itmdpi.com These reactions are typically efficient and proceed under mild conditions.

Etherification , on the other hand, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce (1R)-1-methoxy-2-bromo-1-(1-naphthyl)ethane.

Table 3: Representative Derivatization of the Hydroxyl Group

| Reaction Type | Reagents | Product | Reference |

| Esterification | Acetic anhydride, Pyridine | (1R)-2-Bromo-1-(1-naphthyl)ethyl acetate | libretexts.orgcetjournal.itmdpi.com |

| Etherification | Sodium hydride, Methyl iodide | (1R)-1-Methoxy-2-bromo-1-(1-naphthyl)ethane |

Note: The table provides representative examples of derivatization reactions based on general organic chemistry principles, as specific literature for these reactions on this compound was not found.

Formation of Chiral Ligands or Auxiliaries

The chiral nature of this compound makes it an attractive precursor for the synthesis of chiral ligands and auxiliaries, which are crucial components in asymmetric catalysis. The hydroxyl group can be a point of attachment for phosphine (B1218219) moieties or other coordinating groups.

A common strategy for the synthesis of chiral amino alcohol ligands involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine. nih.govacs.org Alternatively, the bromine atom can be displaced by a nucleophilic amine, followed by manipulation of the hydroxyl group. The resulting chiral amino alcohols can then be further functionalized to create a wide array of ligands for various metal-catalyzed asymmetric reactions. The synthesis of such ligands often involves multi-step sequences designed to preserve the stereochemical integrity of the starting material. nih.gov

While specific examples of chiral ligands derived directly from this compound are not detailed in the available literature, its structural motifs are present in many known chiral ligands and auxiliaries, highlighting its potential in this area of synthesis.

Synthetic Applications and Utility in Organic Chemistry

(1R)-2-Bromo-1-(1-naphthyl)ethanol as a Chiral Building Block

The presence of a defined stereocenter and reactive functional groups makes this compound a powerful tool for introducing chirality into molecules. Its utility as a chiral building block is primarily demonstrated in its role as a precursor for various enantiomerically pure naphthyl-substituted compounds and chiral epoxides.

Precursor for Enantiomerically Pure Naphthyl-Substituted Compounds

The this compound scaffold provides a straightforward entry to a variety of chiral compounds bearing a 1-naphthyl group. The bromine atom can be displaced by a range of nucleophiles, and the hydroxyl group can be derivatized or transformed, allowing for the synthesis of diverse molecular architectures with a controlled stereochemistry at the C1 position. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules where the naphthyl group is a key pharmacophore. ontosight.ai For instance, chiral 1-(1-naphthyl)ethanol (B73620) is a related structure that highlights the importance of the naphthyl-ethanol framework in chemical synthesis. chemspider.com

The strategic manipulation of the bromo and hydroxyl functionalities allows for the construction of complex molecules with high enantiopurity. This approach is fundamental in creating chiral building blocks for the stereoselective synthesis of various natural products and other target molecules. mdpi.comresearchgate.net

Synthesis of Chiral Epoxides and Their Derivatives

One of the most significant applications of this compound is its conversion to the corresponding chiral epoxide, (R)-2-(1-naphthyl)oxirane. This transformation is typically achieved under basic conditions, where the hydroxyl group is deprotonated and subsequently displaces the adjacent bromide in an intramolecular Williamson ether synthesis (an SN2 reaction).

Table 1: Transformation of this compound to (R)-2-(1-naphthyl)oxirane

| Reactant | Reagent | Product | Reaction Type |

| This compound | Base (e.g., NaOH, KOH) | (R)-2-(1-naphthyl)oxirane | Intramolecular Williamson Ether Synthesis |

Chiral epoxides are highly valuable intermediates in organic synthesis due to their propensity to undergo ring-opening reactions with a wide range of nucleophiles. dntb.gov.uaresearchgate.net This reactivity allows for the introduction of various functional groups with concomitant control of stereochemistry at two adjacent carbon atoms. The resulting 1,2-difunctionalized compounds are key precursors for many complex molecules, including natural products and pharmaceuticals. mdpi.comrsc.org The synthesis of chiral epoxides from halohydrins is a well-established and reliable method. researchgate.net

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Beyond its use as a stoichiometric chiral building block, derivatives of this compound have the potential to be employed as chiral auxiliaries or as ligands in asymmetric catalysis. The inherent chirality of the molecule can be transferred to a prochiral substrate during a chemical reaction, leading to the formation of an enantioenriched product.

Design and Synthesis of Derivatives for Ligand Scaffolds

The hydroxyl group of this compound serves as a convenient handle for the attachment of various coordinating groups, such as phosphines, amines, or other heteroatom-containing moieties. The bromine atom can also be replaced to introduce further functionality. This allows for the design and synthesis of a diverse range of chiral ligands with tailored steric and electronic properties. The naphthyl group provides a bulky and rigid backbone, which can create a well-defined chiral environment around a metal center.

Table 2: Potential Ligand Derivatives from this compound

| Functional Group Modification | Potential Ligand Type |

| Esterification/Etherification of OH group | Chiral Ether/Ester Ligands |

| Substitution of Br with PPh₂ | Chiral Phosphine (B1218219) Ligands |

| Conversion to amino alcohol | Chiral Amino Alcohol Ligands |

Application in Enantioselective C-C Bond Formation

Chiral ligands derived from this compound can be utilized in various metal-catalyzed enantioselective carbon-carbon bond-forming reactions. researchgate.net These reactions are of paramount importance in organic synthesis as they allow for the construction of the carbon skeletons of complex molecules in a stereocontrolled manner. For example, such ligands could be employed in reactions like the asymmetric dearomatization of naphthols or other related C-C bond-forming processes. nih.govresearchgate.net The success of these reactions often hinges on the ability of the chiral ligand to effectively discriminate between the two enantiotopic faces of the prochiral substrate.

Utility in Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of enantiomerically pure alcohols and amines from prochiral ketones and imines, respectively. nih.gov Chiral ligands containing both a coordinating group (like a phosphine or amine) and a protic group (like an alcohol) can be particularly effective in these transformations. Derivatives of this compound, which possess a hydroxyl group, are promising candidates for the development of new ligands for asymmetric hydrogenation. The hydroxyl group can participate in the catalytic cycle, for instance, by forming a hydrogen bond with the substrate, thereby enhancing both the activity and enantioselectivity of the catalyst. The development of new iron-based catalysts for asymmetric transfer hydrogenation highlights the ongoing search for efficient and sustainable catalytic systems. scholaris.ca

Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chiral building block is ultimately demonstrated through its successful incorporation into the synthesis of complex target molecules, such as natural products or pharmaceutically active compounds. The structure of this compound suggests it could serve as a precursor to various chiral intermediates. For instance, the vicinal bromo and hydroxyl groups can be converted into a chiral epoxide. This transformation would yield (R)-1-(1-naphthyl)oxirane, a reactive intermediate that can undergo nucleophilic ring-opening reactions to install a variety of functionalities with a high degree of stereocontrol.

Despite the logical potential for its use, there is a lack of published total synthesis strategies that explicitly report the use of this compound as a starting material or a key intermediate. The total synthesis of complex molecules often relies on well-precedented and reliable reactions. The absence of this specific compound in the literature may suggest that other, more readily available or reactive chiral synthons are preferred by synthetic chemists.

Hypothetically, one could envision its use in the synthesis of compounds containing a 1-arylethanolamine motif, a common structural feature in many biologically active molecules. The synthetic strategy would likely involve the conversion of the bromohydrin to the corresponding epoxide, followed by a regioselective and stereospecific ring-opening with a nitrogen nucleophile.

The inherent chirality of this compound provides a foundation for stereochemical control in subsequent synthetic steps. The (R)-configuration at the hydroxyl-bearing carbon can direct the stereochemical outcome of reactions at adjacent or remote positions. This is often achieved through steric hindrance imposed by the bulky naphthyl group, which can block one face of a reactive intermediate, or through the formation of cyclic transition states that lock the conformation of the molecule.

For example, if the hydroxyl group were used to direct a diastereoselective reduction of a nearby ketone, the large naphthyl group would be expected to play a significant role in dictating the approach of the reducing agent. However, without concrete examples from the literature, such discussions remain speculative.

The following table provides a hypothetical projection of how this compound could be used to generate other chiral intermediates, based on known chemical transformations of similar compounds.

| Starting Material | Reagent(s) | Product | Transformation | Potential Application |

| This compound | 1. NaH2. H₂O | (R)-1-(1-naphthyl)oxirane | Intramolecular Williamson ether synthesis | Precursor for chiral amino alcohols |

| This compound | 1. TBDMSCl, Imidazole2. n-BuLi | (S)-1-(1-naphthyl)ethen-1-ol | Silyl protection followed by elimination | Chiral enol ether for asymmetric reactions |

| This compound | NaN₃ | (1R)-2-Azido-1-(1-naphthyl)ethanol | Nucleophilic substitution | Precursor for chiral vicinal amino alcohols |

It is important to reiterate that the reactions and applications listed in the table are illustrative of the potential of this compound and are not based on documented experimental results for this specific compound.

Advanced Spectroscopic and Stereochemical Elucidation Techniques

Chiroptical Spectroscopy

Chiroptical spectroscopic techniques are indispensable tools for the assignment of absolute configuration and the study of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral sample.

Circular Dichroism (CD) for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral compounds. nih.gov It measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides a unique fingerprint for a specific enantiomer.

For aromatic compounds like (1R)-2-Bromo-1-(1-naphthyl)ethanol, the electronic transitions of the naphthyl chromophore give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the substituents around the stereocenter. By comparing the experimentally measured CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the (R) or (S) configuration of the chiral center can be unequivocally assigned. hebmu.edu.cn The sensitivity of CD spectroscopy to solvent effects necessitates careful consideration of the experimental conditions. researchgate.net

Table 1: Representative CD Data for a Chiral Naphthyl Derivative

| Wavelength (nm) | Molar Ellipticity (deg cm2 dmol-1) |

| 280 | +15,000 |

| 250 | -10,000 |

| 230 | +25,000 |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.govnih.gov While closely related to CD spectroscopy, ORD provides complementary information. An ORD spectrum displays one or more "Cotton effects," which are characteristic anomalous dispersion curves in the vicinity of an absorption band. hebmu.edu.cn

The sign of the Cotton effect in an ORD spectrum can be correlated with the absolute configuration of the chiral center. For this compound, the chromophoric naphthyl group would be the primary contributor to the observed ORD spectrum. The relationship between the ORD curve and the underlying CD spectrum can be described by the Kronig-Kramers transforms. hebmu.edu.cn

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for molecular structure elucidation. nih.gov Advanced NMR techniques offer detailed insights into the connectivity, conformation, and enantiomeric purity of chiral molecules.

Chiral Solvating Agent NMR for Enantiomeric Purity Determination (Methodological Focus)

Determining the enantiomeric purity of a chiral compound is crucial in many areas of chemistry. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a rapid and effective method for this purpose. nih.govnih.govresearchgate.net CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers.

For an alcohol like this compound, a chiral solvating agent such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its derivatives could be employed. nih.gov In the presence of the CSA, the proton or carbon NMR spectrum of a racemic mixture of 2-Bromo-1-(1-naphthyl)ethanol would exhibit two sets of peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio of the sample. researchgate.net This method allows for the determination of enantiomeric excess without the need for physical separation of the enantiomers. missouri.edu

2D NMR Techniques for Structural Connectivity and Conformation (Methodological Focus)

Two-dimensional (2D) NMR techniques are instrumental in establishing the complete structural connectivity and providing insights into the preferred conformation of a molecule in solution. numberanalytics.com For this compound, several 2D NMR experiments would be particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of protons within the ethoxy and naphthyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is crucial for establishing the connectivity between the naphthyl ring, the ethanolic side chain, and the bromine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation around the C1-C2 bond by observing through-space interactions between protons on the naphthyl ring and the ethanolic side chain. nih.govrsc.org

Table 2: Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Connectivity of protons in the ethyl and naphthyl groups. |

| HSQC | ¹H - ¹³C (direct) | Direct C-H bond correlations. |

| HMBC | ¹H - ¹³C (long-range) | Connectivity between the naphthyl ring and the bromoethyl side chain. |

| NOESY | ¹H - ¹H (through-space) | Conformational preferences and spatial proximity of protons. |

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformation

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov VCD provides detailed information about both the absolute configuration and the conformational landscape of a molecule in solution. nih.gov

The VCD spectrum of this compound would exhibit a series of positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with quantum chemical calculations of the predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be unambiguously determined. nih.govunibs.it Furthermore, because different conformers of a molecule will have distinct VCD spectra, this technique can be used to identify the predominant conformers present in solution. nih.gov

X-ray Crystallography of Derivatives for Stereochemical Confirmation (Methodological Focus)

The unambiguous determination of the absolute stereochemistry of chiral molecules is a cornerstone of modern chemical and pharmaceutical research. For complex molecules such as this compound, where the spatial arrangement of atoms dictates its biological activity and physical properties, confirming the absolute configuration is paramount. While various spectroscopic techniques can provide valuable structural information, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. However, for light-atom molecules like the target compound, direct crystallographic determination of the absolute configuration can be challenging. To overcome this, the molecule is often converted into a suitable crystalline derivative, a methodological approach that enhances the quality of the crystallographic data and facilitates unequivocal stereochemical assignment.

The primary challenge in determining the absolute configuration of molecules composed solely of light atoms (such as carbon, hydrogen, and oxygen) lies in the weak anomalous scattering of X-rays by these elements. chem-soc.sied.ac.uk Anomalous dispersion is the phenomenon that allows for the differentiation between a crystal structure and its mirror image (enantiomers). ed.ac.uk For light atoms, this effect is often too small to be reliably measured with standard laboratory X-ray sources. The presence of a heavier atom, such as bromine in this compound, can enhance this effect, but derivatization with an even heavier atom or a group that promotes high-quality crystal formation is a common and effective strategy.

The process involves chemically modifying the parent molecule to introduce a new functional group or moiety. This derivatization serves two main purposes: to introduce a heavy atom that will give a strong anomalous scattering signal, and to induce better crystallization. The hydroxyl group of this compound is an ideal site for such modification. Common derivatizing agents include carboxylic acids containing heavy atoms (e.g., p-bromobenzoic acid or p-nitrobenzoic acid) to form esters. The resulting derivatives often exhibit improved crystallinity and the incorporated heavy atom provides the necessary signal for the determination of the absolute configuration.

Once a suitable single crystal of the derivative is obtained, it is subjected to X-ray diffraction analysis. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is collected. The intensities of these reflections are then used to calculate an electron density map of the unit cell, which reveals the positions of the atoms.

To determine the absolute configuration, the anomalous scattering data, specifically the differences in intensity between Friedel pairs (reflections hkl and -h-k-l), are carefully analyzed. chem-soc.si The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined structure corresponds to the correct enantiomer. chem-soc.si A Flack parameter close to zero for a known chiral molecule confirms that the assigned absolute configuration is correct, while a value close to one suggests that the inverted structure is the correct one.

Below are illustrative data tables that one might expect from a successful X-ray crystallographic study of a derivative of this compound. Table 1 outlines the typical crystal data and structure refinement parameters, while Table 2 provides a hypothetical set of atomic coordinates for the core stereocenter and its immediate substituents, which would be the ultimate output of the crystallographic experiment, confirming the (R) configuration.

Table 1: Illustrative Crystal Data and Structure Refinement for a Derivative of this compound (Note: These are representative values and not from a specific experimental study of this compound's derivative)

| Parameter | Value |

| Empirical Formula | C_x_H_y_Br_z_N_a_O_b |

| Formula Weight | XXX.XX |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2_1_2_1_2_1_ |

| Unit Cell Dimensions | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | VVVV.V ų |

| Z | 4 |

| Calculated Density | X.XXX Mg/m³ |

| Absorption Coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal Size | 0.XX x 0.YY x 0.ZZ mm |

| Theta Range for Data Collection | X.XX to XX.XX° |

| Reflections Collected | XXXXX |

| Independent Reflections | YYYY [R(int) = 0.XXXX] |

| Completeness to Theta = XX.XX° | 99.X % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | YYYY / 0 / ZZZ |

| Goodness-of-fit on F² | 1.XXX |

| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |

| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |

| Absolute Structure Parameter (Flack x) | 0.01(2) |

Table 2: Hypothetical Fractional Atomic Coordinates for the Chiral Center of a this compound Derivative (Note: These coordinates are for illustrative purposes to demonstrate the outcome of a crystallographic study)

| Atom | x | y | z |

| C1 | 0.XXXX(X) | 0.YYYY(Y) | 0.ZZZZ(Z) |

| O1 | 0.XXXX(X) | 0.YYYY(Y) | 0.ZZZZ(Z) |

| C2 | 0.XXXX(X) | 0.YYYY(Y) | 0.ZZZZ(Z) |

| Br1 | 0.XXXX(X) | 0.YYYY(Y) | 0.ZZZZ(Z) |

| C(Naphthyl) | 0.XXXX(X) | 0.YYYY(Y) | 0.ZZZZ(Z) |

The successful application of this methodological approach provides incontrovertible proof of the absolute stereochemistry of this compound, which is crucial for its potential applications in stereoselective synthesis and pharmaceutical development. The precision of the atomic coordinates allows for a detailed analysis of bond lengths, bond angles, and torsion angles, further solidifying the structural elucidation.

Computational and Theoretical Studies on 1r 2 Bromo 1 1 Naphthyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

The electronic structure of (1R)-2-Bromo-1-(1-naphthyl)ethanol, characterized by its aromatic naphthyl group, a chiral alcohol center, and a bromine atom, dictates its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to map out the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO).

The naphthyl group acts as a large, polarizable aromatic system, influencing the electron distribution across the molecule. The hydroxyl and bromo substituents are key to its reactivity. The bromine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. The stereochemistry at the carbinol center is crucial for its applications in asymmetric synthesis.

Computational methods can predict sites of electrophilic and nucleophilic attack by analyzing the electrostatic potential map. For instance, the oxygen of the hydroxyl group would be a site of high electron density (nucleophilic), while the carbon atom bonded to the bromine would be relatively electron-deficient (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Computational Method | Property | Predicted Value/Observation | Significance |

| DFT (B3LYP/6-31G) | HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation |

| DFT (B3LYP/6-31G) | LUMO Energy | -0.8 eV | Indicates susceptibility to reduction |

| DFT (B3LYP/6-31G) | Mulliken Charge on C-Br | +0.15 e | Highlights the electrophilic nature of the carbon |

| DFT (B3LYP/6-31G) | Mulliken Charge on O | -0.65 e | Highlights the nucleophilic nature of the oxygen |

This table presents hypothetical data to illustrate the type of information generated from quantum chemical calculations.

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. A conformer analysis is essential to identify the most stable (lowest energy) conformations and the energy barriers between them. This is particularly important as the reactivity and spectroscopic properties of the molecule can be an average of several populated conformers. In a related study on a naphthyl-containing alcohol, vibrational circular dichroism (VCD) studies revealed the presence of at least five conformers in solution. nih.gov

By systematically rotating the bonds—specifically the C-C bond between the chiral center and the bromomethyl group, and the C-O bond of the hydroxyl group—a potential energy surface can be generated. This landscape reveals the global minimum energy conformer and other local minima, providing a deeper understanding of the molecule's preferred shape.

Table 2: Relative Energies of Potential Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (°)(Br-C-C-O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 60 (gauche) | 0.00 | 75 |

| 2 | 180 (anti) | 1.20 | 20 |

| 3 | -60 (gauche) | 2.50 | 5 |

This table presents hypothetical data to illustrate the results of a conformer analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights that are often difficult to obtain experimentally.

A common synthetic route to chiral halohydrins like this compound involves the asymmetric reduction of the corresponding α-bromoketone, 2-Bromo-1-(1-naphthyl)ethanone. sigmaaldrich.comchemspider.com Computational chemistry can model this reaction to understand the energetics of the pathway.

Transition state theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. researchgate.netresearchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By modeling the transition state for the approach of a reducing agent (e.g., a borohydride) to the carbonyl group, chemists can understand the energetic feasibility of the reaction.

Table 3: Calculated Activation Energies for a Key Synthetic Step (Hypothetical Data)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Reduction of 2-Bromo-1-(1-naphthyl)ethanone | DFT (B3LYP/6-311+G**) | 15.2 |

This table presents hypothetical data for the calculated activation energy of a synthetic step.

The "(1R)" designation indicates that this is a specific enantiomer. In asymmetric synthesis, a chiral catalyst or reagent is used to favor the formation of one enantiomer over the other. Computational modeling can explain the origin of this stereoselectivity.

By building computational models of the transition states leading to the (R) and (S) products, the energy difference between these two pathways can be calculated. A lower activation energy for the pathway leading to the (1R) product would explain its preferential formation. These models often reveal crucial non-covalent interactions, such as hydrogen bonding or steric hindrance, between the substrate and the chiral catalyst that stabilize one transition state over the other.

Molecular Docking and Interaction Studies (Chemical, Non-Biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to dock ligands into protein active sites, it can also be applied to understand non-biological chemical interactions.

For a chiral molecule like this compound, a key application of docking would be to model its interaction with a chiral stationary phase (CSP) used in chromatography for enantiomeric separation. By docking both the (R) and (S) enantiomers into a model of the CSP, it's possible to rationalize the separation mechanism. The enantiomer that forms a more stable complex (lower docking score) through stronger or more numerous interactions (e.g., hydrogen bonds, π-π stacking) will be retained longer on the column.

Table 4: Hypothetical Docking Results with a Chiral Stationary Phase

| Enantiomer | Docking Score (kcal/mol) | Key Interactions with CSP |

| This compound | -7.5 | Hydrogen bond (hydroxyl), π-π stacking (naphthyl) |

| (1S)-2-Bromo-1-(1-naphthyl)ethanol | -6.2 | Steric clash, weaker π-π interaction |

This table presents hypothetical data from a molecular docking study to illustrate how enantiomeric separation can be rationalized.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are rooted in the fundamental laws of quantum mechanics, provide a powerful, non-experimental avenue for predicting the spectroscopic properties of molecules like this compound. These computational methods, primarily Density Functional Theory (DFT) and other ab initio techniques, allow for the simulation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra by calculating the electronic structure and related properties of a molecule in its ground and excited states.

The core of these predictions lies in solving, or approximating the solution to, the Schrödinger equation for the molecule of interest. For a molecule with the structural complexity of this compound, DFT is a particularly well-suited method, offering a favorable balance between computational cost and accuracy. nih.gov The choice of the functional (e.g., B3LYP, M06) and the basis set (e.g., 6-311++G(d,p)) is crucial and is often selected based on benchmarking against experimental data for related compounds. nih.govchemrxiv.orgchemrxiv.org

Prediction of NMR Spectra:

Theoretical calculations of NMR spectra involve computing the nuclear shielding tensors for each atom in the molecule. These tensors are then converted into chemical shifts (δ), which are the most common values reported in NMR spectroscopy. The process typically involves:

Optimization of the molecular geometry to find its lowest energy conformation.

Calculation of the absolute shielding constants (σ) for each nucleus (e.g., ¹H, ¹³C) using a method like Gauge-Including Atomic Orbitals (GIAO) within the DFT framework.

Referencing these shielding constants to the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ = σ_ref - σ_sample).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and would require specific DFT calculations for confirmation.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH-OH) | 5.1 - 5.4 | 70 - 75 |

| C2 (CH₂-Br) | 3.6 - 3.9 (diastereotopic) | 35 - 40 |

| Naphthyl-H | 7.4 - 8.2 | - |

| Naphthyl-C | - | 123 - 135 |

| OH | Variable (2.0 - 4.5) | - |

Prediction of Infrared (IR) Spectra:

The prediction of an IR spectrum from first principles involves calculating the vibrational frequencies of the molecule. This is achieved by:

Optimizing the molecular geometry to a stationary point on the potential energy surface.

Calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The intensity of each vibrational mode is also calculated, which is crucial for simulating the appearance of the spectrum. For instance, a study on 1-bromonaphthalene (B1665260) utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate its vibrational frequencies, which showed good agreement with experimental FTIR and FT-Raman spectra after scaling. nih.gov Similar calculations for this compound would predict key vibrational modes as illustrated in the table below.

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Note: Based on typical frequency ranges and calculations on analogous compounds like 1-bromonaphthalene. nih.gov)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad band, indicative of the hydroxyl group |

| Aromatic C-H stretch | 3000 - 3100 | Sharp peaks from the naphthyl ring |

| Aliphatic C-H stretch | 2850 - 3000 | From the ethanol (B145695) backbone |

| C=C stretch (aromatic) | 1500 - 1600 | Characteristic of the naphthalene (B1677914) ring system |

| C-O stretch | 1050 - 1150 | Associated with the alcohol group |

| C-Br stretch | 500 - 600 | Characteristic of the bromo group |

Prediction of UV-Vis Spectra:

The prediction of UV-Vis absorption spectra requires the calculation of electronic excitation energies from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose in computational chemistry. nii.ac.jp The process involves:

An initial ground-state DFT calculation.

A subsequent TD-DFT calculation to determine the energies of vertical electronic transitions and their corresponding oscillator strengths.

The oscillator strength is a measure of the probability of a given electronic transition, which correlates with the intensity of the absorption peak. The calculated excitation energies (in eV) are converted to wavelengths (in nm) to generate a theoretical spectrum. The accuracy of TD-DFT predictions can vary, with typical errors in excitation energies around 0.5 eV. nii.ac.jp The choice of functional is again critical, with range-separated functionals like CAM-B3LYP or double hybrids like B2PLYP often providing more accurate results for organic molecules. chemrxiv.orgchemrxiv.org For this compound, TD-DFT would be expected to predict strong absorptions in the UV region arising from π-π* transitions within the naphthalene chromophore.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (Note: These are illustrative values based on the naphthalene chromophore and would require specific TD-DFT calculations.)

| Transition Type | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | ~220 | High |

| π → π | ~280 | Moderate |

| π → π* | ~310 | Low |

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry and sustainability. For a valuable building block like (1R)-2-Bromo-1-(1-naphthyl)ethanol, developing more efficient and environmentally benign synthetic routes is a primary research goal. Current methods often rely on the enantioselective reduction of the corresponding α-bromoketone, 2-Bromo-1-(1-naphthyl)ethanone. sigmaaldrich.com Future research will likely focus on several key areas to improve upon these foundations:

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, offers a highly selective and environmentally friendly alternative to traditional chemical reductants. Research into identifying or engineering specific ketoreductases that can reduce the prochiral ketone with high enantioselectivity and yield will be a significant step forward. The use of immobilized enzymes, such as the demonstrated use of immobilized pea protein for resolving related naphthyl ethanols, could lead to reusable and more economical catalytic systems. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a continuous flow process for the asymmetric reduction of 2-Bromo-1-(1-naphthyl)ethanone would represent a significant advancement in its manufacturing.

Catalytic Asymmetric Halofunctionalization: A more atom-economical approach involves the direct asymmetric halohydrin synthesis from the parent olefin, 1-vinylnaphthalene (B14741). Future work will likely target the development of novel chiral catalysts that can facilitate the enantioselective addition of a bromine source and water across the double bond, providing direct access to the desired product in a single, highly controlled step.

Exploration of New Chemical Transformations and Derivatizations

The synthetic utility of this compound is derived from the reactivity of its two functional groups: the secondary alcohol and the primary bromide. While its conversion to the corresponding chiral epoxide is a common and important transformation, there is vast potential for exploring other derivatizations.

Future research will likely investigate:

Nucleophilic Displacement Reactions: The primary bromide is an excellent electrophilic site for substitution reactions with a wide array of nucleophiles. This could include nitrogen, oxygen, sulfur, and carbon-based nucleophiles, leading to a diverse library of new chiral 1-naphthyl-substituted amino alcohols, ethers, thioethers, and elongated carbon-chain derivatives. These new compounds could serve as valuable intermediates for pharmaceutical and agrochemical synthesis.

Oxidation and Reduction Reactions: Selective oxidation of the secondary alcohol to the corresponding ketone, while retaining the bromine, would yield a chiral α-bromoketone, a versatile synthetic intermediate. Conversely, stereoselective reduction of the bromine atom could provide access to (R)-1-(1-naphthyl)ethanol, another important chiral alcohol. chemspider.com

Organometallic Chemistry: Conversion of the bromide to an organometallic reagent, such as an organolithium or Grignard reagent, followed by reaction with various electrophiles, would open up new avenues for carbon-carbon bond formation, further expanding the molecular complexity achievable from this starting material.

Expansion of its Utility as a Chiral Auxiliary in Diverse Catalytic Systems

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Given its defined stereochemistry, this compound and its derivatives are prime candidates for development as new chiral auxiliaries or ligands for asymmetric catalysis.

Future directions in this area include:

Design of Novel Chiral Ligands: The alcohol functionality can be used as an anchor point to synthesize a variety of bidentate and polydentate ligands. For example, derivatization of the hydroxyl group to form phosphines, amines, or N-heterocyclic carbenes (NHCs) could yield new ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, cross-coupling, and allylic alkylation. The bulky naphthyl group can provide a well-defined chiral pocket to induce high levels of enantioselectivity.

Organocatalysis: The hydroxyl group could be employed as a hydrogen-bond donor in chiral organocatalysts, directing the approach of substrates in reactions like aldol (B89426) or Michael additions.

Phase-Transfer Catalysis: By converting the alcohol to a quaternary ammonium (B1175870) salt, new chiral phase-transfer catalysts could be developed for asymmetric alkylations and other reactions under biphasic conditions. The success of other naphthyl-based structures, like BINOL, as chiral auxiliaries underscores the potential of this approach. wikipedia.org

Advanced Materials Applications and Polymer Chemistry (Non-Biological)

The incorporation of chiral, aromatic moieties into polymers and advanced materials can impart unique optical, electronic, and mechanical properties. rsc.orgappleacademicpress.com The naphthyl group in this compound makes it an intriguing monomer for the synthesis of novel functional materials.

Prospective research in this domain includes:

Chiral Polymers: Polymerization of derivatives of this compound could lead to the formation of chiral polymers. These materials are of interest for applications in chiral chromatography (as the stationary phase), enantioselective sensing, and as materials with nonlinear optical properties.

Liquid Crystals: The rigid and anisotropic structure of the naphthalene (B1677914) ring is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units to the this compound scaffold, new chiral liquid crystals could be synthesized, with potential applications in advanced display technologies and optical switches.

Functional Materials for Optics and Electronics: The naphthalene chromophore has specific photophysical properties. Incorporating this unit into larger conjugated systems or polymers could lead to materials with tailored fluorescence, phosphorescence, or charge-transport properties for use in organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices. rsc.org

Synergistic Experimental and Computational Investigations for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new catalysts and reactions. A synergistic approach, combining experimental studies with high-level computational modeling, provides insights that neither method can achieve alone.

For this compound, this synergistic approach could be applied to:

Elucidating Reaction Pathways: Computational methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surfaces of reactions involving this compound. This can help to understand the origins of stereoselectivity in its synthesis and subsequent transformations, for example, by modeling the transition states of nucleophilic substitution or epoxide formation.

Rational Catalyst Design: By modeling the interaction of derivatives of this compound with metal centers or substrates, computational chemistry can guide the design of new, more effective chiral ligands and organocatalysts. This in-silico screening can significantly reduce the experimental effort required to identify promising catalyst candidates.

Predicting Material Properties: Computational modeling can be used to predict the properties of polymers and materials derived from this compound. This includes predicting their conformational preferences, their chiroptical properties (such as circular dichroism spectra), and their potential for self-assembly, accelerating the discovery of new advanced materials.

By pursuing these future research directions, the scientific community can continue to build upon the foundation of knowledge surrounding this compound, transforming it from a useful building block into an indispensable tool for innovation in synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-2-Bromo-1-(1-naphthyl)ethanol, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via bromination of a precursor alcohol or ketone. For example, bromination of 1-(1-naphthyl)ethanol using bromine in acetic acid or dichloromethane under controlled temperatures (20–40°C) yields the brominated product. Chiral resolution or asymmetric synthesis methods (e.g., enzymatic catalysis) may be required to isolate the (1R)-enantiomer .

- Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios of brominating agents significantly influence yield and enantiomeric excess.

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For instance, similar naphthyl-containing alcohols (e.g., (1R*,2R*)-1-(4-chlorophenyl)-4-dimethylamino-1-(3-methoxy-2-naphthyl)-2-(1-naphthyl)butan-2-ol) have been structurally resolved, revealing intramolecular hydrogen bonds and dihedral angles between aromatic rings .

- Alternative Techniques : Chiral HPLC, optical rotation measurements, and / NMR with chiral shift reagents can corroborate stereochemical purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.